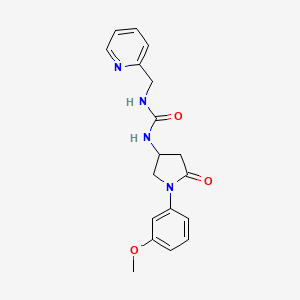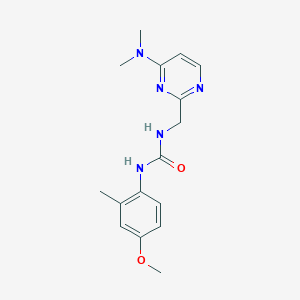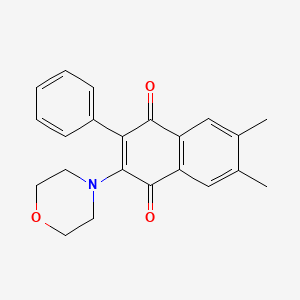
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound's structure, featuring a quinoline ring, sulfonyl group, benzamide moiety, and an isoxazole ring, hints at its potential utility in medicinal chemistry, particularly due to the biological activity often associated with such functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be achieved through multi-step organic synthesis:
Formation of 3,4-dihydroquinoline: : Starting with an appropriate aniline derivative, cyclization and reduction can yield the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Sulfonylation: : The intermediate can undergo sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Sulfamoylation: : The addition of the N-(5-methylisoxazol-3-yl)sulfamoyl group can be achieved by reacting with an isoxazole sulfonamide derivative.
Coupling with Benzamide: : Finally, an amide coupling reaction with a benzoyl derivative completes the synthesis.
Industrial Production Methods
Industrial production methods would typically involve optimizing each step for yield and purity, employing scalable reactions, and potentially using continuous flow techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
The compound can participate in various types of chemical reactions:
Oxidation: : Potential oxidation of the quinoline ring.
Reduction: : Reduction of nitro groups (if present in intermediates).
Substitution: : Electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with palladium catalyst (H2/Pd).
Substitution: : Halogenation or nitration reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reactions generally yield modified aromatic systems or introduce new functional groups, tailored for further synthetic elaboration or biological testing.
科学的研究の応用
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits potential in various scientific fields:
Chemistry: : As a building block for more complex molecules, aiding in the development of new synthetic pathways.
Biology: : Potential interactions with biological targets due to its structural features, making it a candidate for pharmacological studies.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible applications in material science, given its diverse functional groups.
作用機序
The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological macromolecules:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, inhibit enzymes, or bind to receptor sites, depending on the functional groups involved.
類似化合物との比較
Comparing this compound to other structurally related compounds highlights its unique features:
Similar Compounds
4-aminobenzamide
Sulfonylureas
Quinoline-based drugs
Isoxazole derivatives
Each similar compound showcases different biological activities and mechanisms, underlining the distinctiveness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIBFXZPYTUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)
![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)


![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

